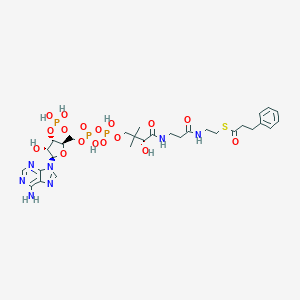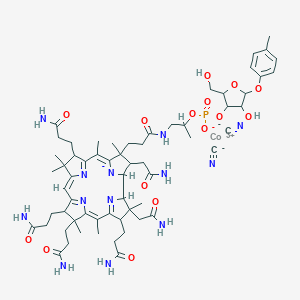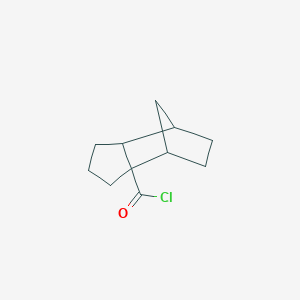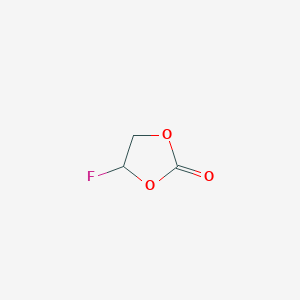
4-Fluoro-1,3-dioxolan-2-one
Descripción general
Descripción
4-Fluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H3FO3. It is a fluorinated derivative of ethylene carbonate and is commonly used as an additive in lithium-ion batteries. This compound is known for its ability to enhance the performance and stability of batteries by forming a stable solid electrolyte interphase (SEI) layer on the anode surface .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-1,3-dioxolan-2-one can be synthesized through the direct fluorination of ethylene carbonate. The process involves dissolving ethylene carbonate in an organic solvent and introducing fluorine gas or a fluorine-containing gas mixture into the solution at a controlled temperature range of 15 to 45°C . This reaction is highly exothermic, so it is essential to maintain the temperature within adjustable limits to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of ethylene carbonate with elemental fluorine. The reaction is carried out in a reaction vessel with 3-20% by weight of this compound as a solvent for ethylene carbonate. The fluorine gas is introduced into the solution at a temperature of 15 to 45°C .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: Reduced derivatives with different functional groups.
Oxidation Reactions: Oxidized products with higher oxidation states.
Aplicaciones Científicas De Investigación
4-Fluoro-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as an additive in battery electrolytes.
Biology: Studied for its potential use in biological systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Widely used in the production of lithium-ion batteries to enhance their performance and stability.
Mecanismo De Acción
The primary mechanism of action of 4-fluoro-1,3-dioxolan-2-one in lithium-ion batteries involves the formation of a stable solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The compound interacts with the anode material, forming a thin, smooth, and stable SEI layer that is insoluble in the electrolyte .
Comparación Con Compuestos Similares
Ethylene Carbonate: A non-fluorinated analog used in battery electrolytes.
Propylene Carbonate: Another carbonate compound used in similar applications.
Vinylene Carbonate: A related compound with different chemical properties.
Uniqueness of 4-Fluoro-1,3-dioxolan-2-one: this compound is unique due to its fluorinated structure, which enhances its chemical stability and performance in battery applications. The presence of the fluorine atom increases the polarity of the compound, making it more effective in forming a stable SEI layer compared to its non-fluorinated analogs .
Propiedades
IUPAC Name |
4-fluoro-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRHMKNNHXPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888867 | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
114435-02-8 | |
| Record name | Fluoroethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114435-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dioxolan-2-one, 4-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Besides its role as a synthetic intermediate, what other applications has 4-fluoro-1,3-dioxolan-2-one found?
A: this compound is a key component in a novel electrolyte formulation for lithium-ion batteries. [] This electrolyte exhibits excellent compatibility with lithium-ion battery electrode materials and demonstrates superior thermal stability compared to conventional lithium hexafluorophosphate (LiPF6) electrolytes. [] This application highlights the potential of this compound in advanced energy storage technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


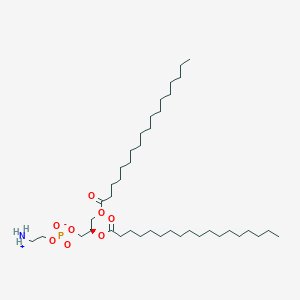



![Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

